molecular formula C24H24N2O3S B11191944 3'-(4-methoxyphenyl)-4,4,6,8-tetramethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

3'-(4-methoxyphenyl)-4,4,6,8-tetramethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B11191944
M. Wt: 420.5 g/mol
InChI Key: PQYDADHXWCGZCI-UHFFFAOYSA-N
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Description

3’-(4-methoxyphenyl)-4,4,6,8-tetramethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-methoxyphenyl)-4,4,6,8-tetramethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves multiple steps. One common method includes the reaction of pyrrolo[3,2,1-ij]quinoline-1,2-diones with methyl (het)aryl ketones to form 1-(het)arylmethylidenepyrroloquinolin-2-ones. This intermediate undergoes 1,3-dipolar cycloaddition with azomethine ylide generated from sarcosine and paraformaldehyde, resulting in the formation of the spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-(4-methoxyphenyl)-4,4,6,8-tetramethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated analogs. Substitution reactions can lead to a variety of functionalized spiro compounds.

Scientific Research Applications

3’-(4-methoxyphenyl)-4,4,6,8-tetramethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-(4-methoxyphenyl)-4,4,6,8-tetramethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets. For instance, as an anticoagulant, it inhibits factors Xa and XIa by binding to their active sites, preventing the conversion of prothrombin to thrombin and thus inhibiting blood clot formation . The compound’s unique structure allows it to fit into the active sites of these enzymes, blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones: These compounds share a similar core structure but lack the spiro linkage and additional functional groups.

    Spirooxindoles: These compounds also feature a spiro linkage but differ in the specific rings and functional groups involved.

Uniqueness

The uniqueness of 3’-(4-methoxyphenyl)-4,4,6,8-tetramethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione lies in its combination of a spiro linkage with a pyrroloquinoline core and a thiazolidine ring. This structure imparts specific biological activities and reactivity patterns that are not observed in simpler analogs .

Properties

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6',9',11',11'-tetramethylspiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene]-2',4-dione

InChI

InChI=1S/C24H24N2O3S/c1-14-10-18-15(2)12-23(3,4)26-21(18)19(11-14)24(22(26)28)25(20(27)13-30-24)16-6-8-17(29-5)9-7-16/h6-12H,13H2,1-5H3

InChI Key

PQYDADHXWCGZCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C4(C(=O)N3C(C=C2C)(C)C)N(C(=O)CS4)C5=CC=C(C=C5)OC

Origin of Product

United States

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